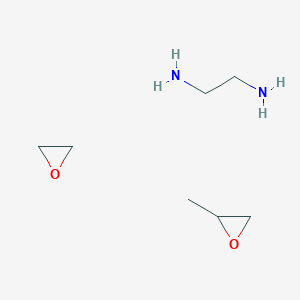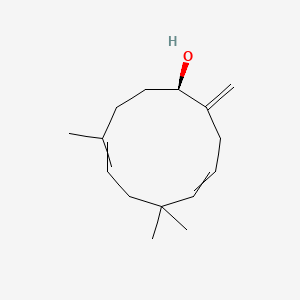
Diethyl piperazine-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl piperazine-2,3-dicarboxylate is an organic compound . It is also known by other names such as Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate .
Physical And Chemical Properties Analysis
Diethyl piperazine-2,3-dicarboxylate is a yellow needle-like crystal . It is slightly soluble in water and soluble in hot ethanol . The melting point is between 176-183°C .
Applications De Recherche Scientifique
Anthelmintic Research
Diethyl piperazine-2,3-dicarboxylate, a form of piperazine, has been extensively studied for its anthelmintic properties. It is found effective against animal and bird ascariasis. Studies reveal that piperazine inhibits the moulting and development processes of Ascaris suum larvae, affecting their proteome expression profiles and inorganic pyrophosphatase activity, suggesting its potential as a model for new anthelmintics with antimoulting functions (Islam et al., 2006).
Flame Retardant Application
Research on piperazine-phosphonates derivatives highlights their potential as flame retardants for cotton fabric. These derivatives, including Tetraethyl piperazine-1,4-diyldiphosphonate (TEPP) and Diethyl 4-methyl piperazin-1-ylphosphoramidate (DEPP), demonstrate significant effects on the thermal degradation mechanisms of treated cotton fabric, indicating their applicability in enhancing fire resistance (Nguyen et al., 2014).
Medicinal Chemistry
Piperazine derivatives, including those related to diethyl piperazine-2,3-dicarboxylate, are crucial in medicinal chemistry, featuring in drugs with diverse therapeutic uses such as antipsychotics, antidepressants, and anticancer agents. Their structure allows for significant versatility in drug design, and modifications to the piperazine nucleus can significantly impact the pharmacokinetics and dynamics of the resultant molecules (Rathi et al., 2016).
Carbon Dioxide Capture
Concentrated, aqueous piperazine solutions, closely related to diethyl piperazine-2,3-dicarboxylate, demonstrate resistance to thermal degradation and oxidation, making them effective for carbon dioxide capture. Their thermal resistance enables the use of higher temperatures in carbon capture processes, potentially leading to energy savings (Freeman et al., 2010).
Propriétés
IUPAC Name |
diethyl piperazine-2,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-3-15-9(13)7-8(10(14)16-4-2)12-6-5-11-7/h7-8,11-12H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNSKDRGNWNBSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(NCCN1)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl piperazine-2,3-dicarboxylate | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Benzo[1,2-d:3,4-d':5,6-d'']triimidazole](/img/structure/B566576.png)



![8-(2,3-dihydroxy-3-methylbutyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B566582.png)




